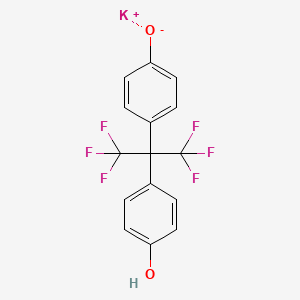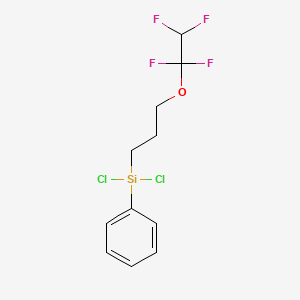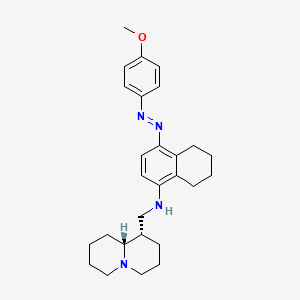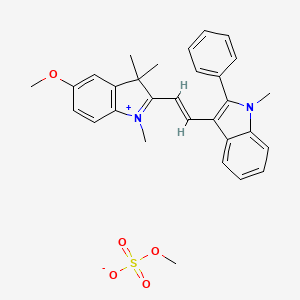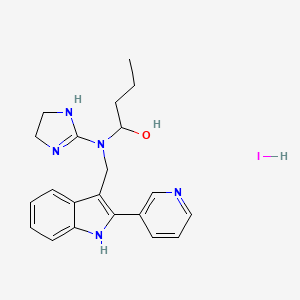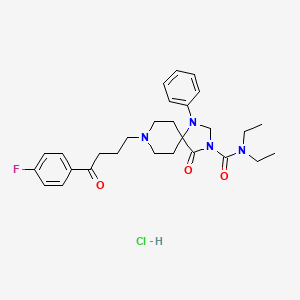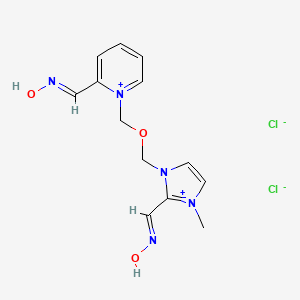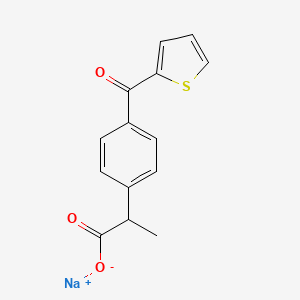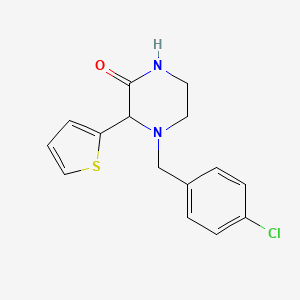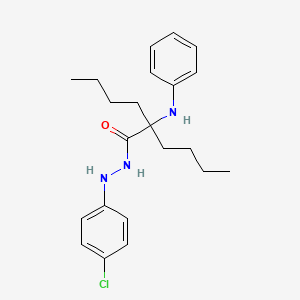
5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiadiazolo-Triazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiocarbonyl compounds.
Substitution Reactions: Introduction of the 4-chlorophenyl and 3,5-dimethoxy-4-ethoxyphenyl groups can be done via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: Aromatic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic reactions.
Materials Science: Used in the development of novel materials with unique electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study biological processes at the molecular level.
Industry
Polymer Science: Incorporated into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism by which 5H-(1,3,4)Thiadiazolo(3,2-a)(1,3,5)triazine-5,7(6H)-dione, 6-(4-chlorophenyl)-2-(3,5-dimethoxy-4-ethoxyphenyl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
Thiadiazolo-Triazine Derivatives: Compounds with similar core structures but different substituents.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to heterocyclic cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable candidate for various applications in research and industry.
属性
CAS 编号 |
125766-40-7 |
|---|---|
分子式 |
C20H17ClN4O5S |
分子量 |
460.9 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-2-(4-ethoxy-3,5-dimethoxyphenyl)-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7-dione |
InChI |
InChI=1S/C20H17ClN4O5S/c1-4-30-16-14(28-2)9-11(10-15(16)29-3)17-23-25-19(31-17)22-18(26)24(20(25)27)13-7-5-12(21)6-8-13/h5-10H,4H2,1-3H3 |
InChI 键 |
LGKOTYHCFXZLHW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN3C(=NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)S2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


